4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one
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Overview
Description
4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one is a complex organic compound that features a quinazoline ring, an azetidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one typically involves multi-step procedures. One common method includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by reacting 2-aminobenzonitrile with a brominating agent to introduce the bromo group at the 6-position.
Azetidine Ring Formation: The azetidine ring can be formed by cyclization of an appropriate precursor, such as a β-amino alcohol, under acidic conditions.
Coupling of Quinazoline and Azetidine Rings: The quinazoline and azetidine rings are coupled using a suitable coupling agent, such as a carbodiimide, to form the intermediate compound.
Formation of Piperazine Ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the quinazoline ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets. The quinazoline ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine and piperazine rings may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(6-chloroquinazolin-2-yl)azetidin-3-yl]piperazin-2-one
- 4-[1-(6-fluoroquinazolin-2-yl)azetidin-3-yl]piperazin-2-one
- 4-[1-(6-methylquinazolin-2-yl)azetidin-3-yl]piperazin-2-one
Uniqueness
4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding to biological targets. Additionally, the combination of the quinazoline, azetidine, and piperazine rings provides a unique structural framework that can be exploited for various applications.
Properties
IUPAC Name |
4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O/c16-11-1-2-13-10(5-11)6-18-15(19-13)21-7-12(8-21)20-4-3-17-14(22)9-20/h1-2,5-6,12H,3-4,7-9H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMHXTUGWDJMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=NC=C4C=C(C=CC4=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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